molecular formula C21H19NO4 B474783 2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide CAS No. 486993-05-9

2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide

Cat. No.: B474783
CAS No.: 486993-05-9
M. Wt: 349.4g/mol
InChI Key: WWDGSIGHERLNOQ-UHFFFAOYSA-N
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Description

2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide typically involves the following steps:

    Formation of the Ethoxy-Formylphenoxy Intermediate: This step involves the reaction of 2-ethoxyphenol with a formylating agent such as paraformaldehyde under acidic conditions to yield 2-ethoxy-4-formylphenol.

    Coupling with Naphthylamine: The intermediate is then reacted with 1-naphthylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N-(1-naphthyl)acetamide.

    Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)-N-(1-naphthyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide depends on its specific application. For instance, if it exhibits antimicrobial properties, it may act by disrupting bacterial cell walls or interfering with essential enzymes. The molecular targets and pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-ethoxyphenoxy)-N-(1-naphthyl)acetamide: Lacks the formyl group, which may affect its reactivity and biological activity.

    2-(2-formylphenoxy)-N-(1-naphthyl)acetamide: Lacks the ethoxy group, which may influence its solubility and interaction with biological targets.

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-2-25-20-12-15(13-23)10-11-19(20)26-14-21(24)22-18-9-5-7-16-6-3-4-8-17(16)18/h3-13H,2,14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDGSIGHERLNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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